molecular formula C₈₅H₁₄₄N₂₆O₂₈S B549619 L-Alanyl-L-valyl-L-glutaminyl-L-seryl-L-lysyl-L-prolyl-L-prolyl-L-seryl-L-lysyl-L-arginyl-L-alpha-aspartyl-L-prolyl-L-prolyl-L-lysyl-L-methionyl-L-glutaminyl-L-threonyl-L-aspartic acid CAS No. 137181-56-7

L-Alanyl-L-valyl-L-glutaminyl-L-seryl-L-lysyl-L-prolyl-L-prolyl-L-seryl-L-lysyl-L-arginyl-L-alpha-aspartyl-L-prolyl-L-prolyl-L-lysyl-L-methionyl-L-glutaminyl-L-threonyl-L-aspartic acid

Cat. No. B549619
CAS RN: 137181-56-7
M. Wt: 2010.3 g/mol
InChI Key: HOWHQWFXSLOJEF-MGZLOUMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Systemin, an 18-amino acid polypeptide, has been isolated from tomato leaves that is a powerful inducer of over 15 defensive genes.

Scientific Research Applications

Synthesis and Structural Analysis

The complex structure of the peptide sequence you mentioned is reminiscent of the intricate processes involved in synthesizing and analyzing similar peptides. For example, Guttmann and Boissonnas (1959) worked on the synthesis of α-Melanotropine (α-MSH) from a pig, showcasing the detailed synthetic routes required for such complex peptide structures Guttmann & Boissonnas, 1959.

Transfer RNA (tRNA) and Aminoacyl-tRNA Synthetases

The research conducted by Yang et al. (1969) highlights the significance of aminoacyl-tRNA's in cellular processes, indicating the potential involvement of complex peptides in such mechanisms Yang et al., 1969. This study sheds light on the marked differences in aspartyl-, histidyl-, phenylalanyl-, and tyrosyl-tRNA's between cultured cells and tumor cells, underlining the biochemical complexity and specificity of these components in cellular activities.

Role in Biochemical Processes and Peptide Synthesis

The studies of freely occurring peptides in organisms such as the blowfly by Bodnaryk and Levenbook (1968) Bodnaryk & Levenbook, 1968, and the synthetic efforts in peptide research like those by Wünsch, Wendlberger, and Thamm (1971) Wünsch et al., 1971, demonstrate the diverse roles and the complex nature of peptides in biological systems and the challenges involved in their synthesis.

properties

IUPAC Name

(2S)-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C85H144N26O28S/c1-43(2)65(106-67(121)44(3)89)78(132)100-49(25-27-61(90)115)71(125)104-55(41-112)75(129)101-52(19-8-11-32-88)80(134)110-36-15-23-59(110)82(136)109-35-14-22-58(109)77(131)105-56(42-113)74(128)96-46(17-6-9-30-86)68(122)95-48(20-12-33-94-85(92)93)70(124)102-53(39-63(117)118)81(135)111-37-16-24-60(111)83(137)108-34-13-21-57(108)76(130)99-47(18-7-10-31-87)69(123)98-51(29-38-140-5)72(126)97-50(26-28-62(91)116)73(127)107-66(45(4)114)79(133)103-54(84(138)139)40-64(119)120/h43-60,65-66,112-114H,6-42,86-89H2,1-5H3,(H2,90,115)(H2,91,116)(H,95,122)(H,96,128)(H,97,126)(H,98,123)(H,99,130)(H,100,132)(H,101,129)(H,102,124)(H,103,133)(H,104,125)(H,105,131)(H,106,121)(H,107,127)(H,117,118)(H,119,120)(H,138,139)(H4,92,93,94)/t44-,45+,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,65-,66-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWKMQFABIRSLII-MGZLOUMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)O)C(=O)N3CCCC3C(=O)N4CCCC4C(=O)NC(CCCCN)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]2CCCN2C(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@@H]3CCCN3C(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C85H144N26O28S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2010.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

137181-56-7
Record name Systemin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137181567
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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